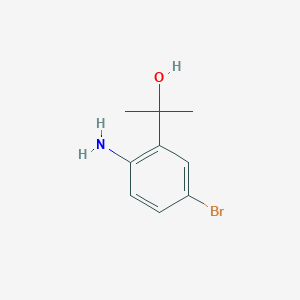
2-(2-Amino-5-bromophenyl)propan-2-ol
Descripción general
Descripción
“2-(2-Amino-5-bromophenyl)propan-2-ol” is a chemical compound with diverse applications in scientific research. It is a secondary alcohol, in which the OH group is attached to the carbon atom with only one hydrogen present . The IUPAC name of this compound is 1-amino-2-(2-bromophenyl)propan-2-ol .
Molecular Structure Analysis
The molecular formula of “2-(2-Amino-5-bromophenyl)propan-2-ol” is C9H12BrNO . The InChI code is 1S/C9H12BrNO.ClH/c1-9(12,6-11)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Agents
One application of a similar compound, 3-amino-2-(4-bromo phenyl) propan-1-ol, involves its synthesis and testing as a potential antimicrobial agent. The study detailed the synthesis process and characterization of the compound, which was later screened for its antimicrobial activity (Doraswamy & Ramana, 2013).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
In research exploring beta-adrenoceptor blocking agents, derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols were synthesized and studied for their affinity to beta 1- and beta-2-adrenoceptors. This research contributes to understanding the cardioselectivity of certain compounds, which is essential in developing targeted cardiac medications (Rzeszotarski et al., 1979).
Antimalarial Activity
A study focused on synthesizing a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which are structurally similar to 2-(2-Amino-5-bromophenyl)propan-2-ol. These compounds showed promising antimalarial properties, indicating potential applications in treating malaria (Werbel et al., 1986).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-amino-5-bromophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRKVHNRDEBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-bromophenyl)propan-2-ol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)
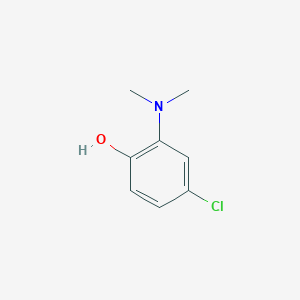
![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)
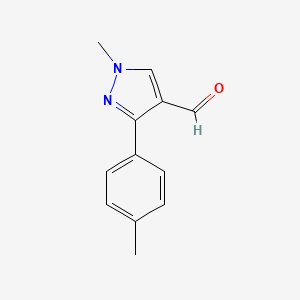
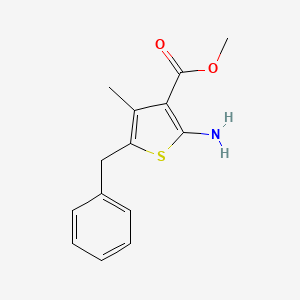
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)

![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)
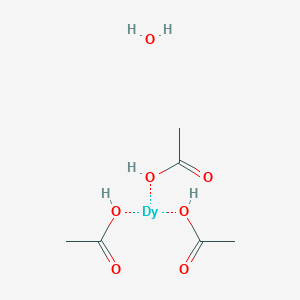
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)
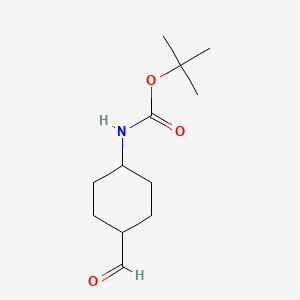
![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)